molecular formula C18H28N2O3 B4567717 2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide

2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide

Cat. No.: B4567717
M. Wt: 320.4 g/mol
InChI Key: IXZPAEQBUOUYOF-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.20999276 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding Psychoactive Effects

Research on related compounds, such as 2,5-dimethoxy-4-bromophenethylamine (2C-B), focuses on understanding the psychoactive effects, including changes in perceptions and mood alterations. These studies are crucial for comprehending the pharmacological profile and potential therapeutic applications of psychoactive substances (Papaseit et al., 2018).

Chemosensitivity Assays for Cancer Treatment

The utilization of chemosensitivity assays, such as the MTT assay, in evaluating the efficacy of anticancer drugs against various cancers, represents a significant application in oncological research. These assays aid in selecting appropriate chemotherapeutic agents, potentially improving patient outcomes (Nakamura et al., 2006).

Investigating Environmental Toxicants

Studies on prenatal exposure to pesticides and their effects on birth outcomes highlight the importance of research into environmental toxicants. Understanding the impact of chemical exposure on human health, especially in vulnerable populations like pregnant women and fetuses, is crucial for public health interventions (Wolff et al., 2007).

Antioxidant Properties of Anesthetics

Research into the antioxidative effects of propofol, a widely used anesthetic, exemplifies the exploration of pharmaceuticals beyond their primary indications. Investigating the secondary effects of drugs can uncover potential benefits, such as reduced oxidative stress during surgical procedures (Khoshraftar et al., 2014).

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14-5-6-15(2)17(13-14)23-16(3)18(21)19-7-4-8-20-9-11-22-12-10-20/h5-6,13,16H,4,7-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZPAEQBUOUYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.